ethyl 1-(2-methylphenyl)-6-oxo-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(2-methylphenyl)-6-oxo-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:
- A 2-methylphenyl group at position 1 of the pyridazine ring.
- A carbamoylmethoxy substituent at position 4, featuring a 4-isopropylphenyl moiety.
- An ethyl ester at position 2.
Pyridazine derivatives are known for their diverse pharmacological activities, including antihypertensive, antimicrobial, and antioxidant effects .
Properties
IUPAC Name |
ethyl 1-(2-methylphenyl)-6-oxo-4-[2-oxo-2-(4-propan-2-ylanilino)ethoxy]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-5-32-25(31)24-21(14-23(30)28(27-24)20-9-7-6-8-17(20)4)33-15-22(29)26-19-12-10-18(11-13-19)16(2)3/h6-14,16H,5,15H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANBKKJSZMZQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(C)C)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Synthesis
Pyridazine derivatives typically originate from cyclocondensation reactions between hydrazines and diketones or their equivalents. For this compound, the 2-methylphenyl substituent at position 1 suggests the use of o-tolylhydrazine as a starting material. The ketone precursor for ring formation could be ethyl 3-keto-4-methoxybutanoate, which introduces the methoxy and ester groups during cyclization.
Key Precursors:
- o-Tolylhydrazine hydrochloride
- Ethyl 3-keto-4-methoxybutanoate
- 4-Isopropylphenyl isocyanate (for carbamoylation)
Pyridazine Ring Formation via Cyclocondensation
The pyridazine core is constructed through acid-catalyzed cyclization. A mixture of o-tolylhydrazine and ethyl 3-keto-4-methoxybutanoate undergoes reflux in ethanol with catalytic sulfuric acid, yielding ethyl 4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. This intermediate shares structural homology with the target compound, differing only in the substituent at position 4.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Catalyst | H2SO4 (5 mol%) |
| Temperature | 78°C (reflux) |
| Duration | 12–16 hours |
| Yield | 68–72% |
Esterification and Final Product Isolation
The ethyl ester at position 3 is introduced early in the synthesis (Step 2) but may require re-esterification if hydrolysis occurs during subsequent steps. Post-functionalization, the crude product is purified via recrystallization from ethanol/water (4:1) or column chromatography (silica gel, ethyl acetate/hexane).
Optimized Recrystallization Conditions:
| Parameter | Value |
|---|---|
| Solvent System | Ethanol:H2O (4:1) |
| Temperature | 0–4°C (crystallization) |
| Purity | ≥98% (HPLC) |
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications for cost and safety:
- Continuous Flow Reactors: Replace batch cyclocondensation with flow chemistry to enhance heat dissipation and reduce reaction time.
- Catalyst Recycling: Immobilize sulfuric acid on mesoporous silica to minimize waste.
- Green Solvents: Substitute DMF with cyclopentyl methyl ether (CPME) during carbamoylation.
Analytical Characterization
Critical spectroscopic data for validating the final product:
1H NMR (400 MHz, CDCl3):
- δ 1.35 (t, 3H, J = 7.1 Hz, CH2CH3)
- δ 2.42 (s, 3H, Ar-CH3)
- δ 4.32 (q, 2H, J = 7.1 Hz, OCH2)
- δ 5.21 (s, 2H, OCH2CO)
- δ 7.25–7.58 (m, 8H, aromatic)
IR (KBr):
- 1745 cm−1 (ester C=O)
- 1660 cm−1 (pyridazine ketone)
- 1540 cm−1 (carbamate N–H)
Challenges and Mitigation Strategies
- Low Carbamoylation Yield: Pre-activate the isocyanate with catalytic DMAP to enhance electrophilicity.
- Ester Hydrolysis: Include molecular sieves during alkylation to scavenge trace moisture.
- Byproduct Formation: Optimize stoichiometry (1:1.05 substrate:isocyanate ratio) to minimize urea derivatives.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methylphenyl)-6-oxo-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the ester group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under mild to moderate conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(2-methylphenyl)-6-oxo-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ethyl 1-(2-methylphenyl)-6-oxo-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyridazine Derivatives
Key Observations:
- Substituent Effects: Carbamoylmethoxy vs. Sulfanyl Groups: The target compound’s carbamoylmethoxy group (hydrogen-bond donor) contrasts with sulfanyl groups in analogs , which may prioritize redox interactions over receptor binding. Ester Groups: Methyl esters (e.g., ) reduce lipophilicity (logP ~1.5–2.0) compared to ethyl esters (logP ~2.5–3.0), affecting membrane permeability .
Table 2: Calculated Properties of Selected Analogs
Biological Activity
Ethyl 1-(2-methylphenyl)-6-oxo-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with notable biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
Chemical Structure:
The compound has a unique structure characterized by a dihydropyridazine core with various functional groups, including an ethyl ester and carbamoyl moiety. The IUPAC name reflects its intricate arrangement of atoms.
Synthesis:
The synthesis typically involves multi-step reactions starting from simpler precursors to construct the pyridazine ring, followed by the introduction of carbamoyl and ester groups. Specific catalysts and reaction conditions are employed to optimize yield and purity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The structural features allow it to modulate the activity of these targets, leading to various biological effects:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, impacting processes like cell proliferation and apoptosis.
- Receptor Binding: It can bind to specific receptors, influencing signaling pathways that regulate cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
In vitro assays have demonstrated that the compound possesses antioxidant properties, which can neutralize free radicals and protect cellular components from oxidative damage. This activity was assessed using the DPPH radical scavenging assay, where the compound showed a significant reduction in DPPH absorbance compared to controls .
4. Case Studies
Several studies have highlighted the biological potential of related compounds within the same structural class:
- Study on Antimicrobial Efficacy: A study evaluated a series of pyridazine derivatives, including ethyl 1-(2-methylphenyl)-6-oxo derivatives, showing that modifications in side chains significantly affected their antimicrobial potency against gram-positive and gram-negative bacteria .
- Antioxidant Evaluation: Another research focused on the antioxidant capabilities of similar compounds using various assays such as DPPH and ABTS. Results indicated that structural variations influenced their efficacy in scavenging free radicals .
5. Conclusion
This compound shows promising biological activities, particularly in antimicrobial and antioxidant domains. Continued research is warranted to further elucidate its mechanisms of action and potential therapeutic applications.
Q & A
Q. What synthetic strategies are effective for preparing this pyridazine derivative, and how are key intermediates optimized?
The compound is typically synthesized via multi-step routes involving:
- Pd-catalyzed coupling for introducing the 4-(propan-2-yl)phenyl carbamoyl group .
- Cyclization reactions using formic acid derivatives as CO surrogates to form the dihydropyridazine core .
- Esterification with ethyl chloroformate to install the carboxylate moiety . Optimization focuses on catalyst selection (e.g., Pd(PPh₃)₄), solvent polarity, and temperature control to suppress side reactions.
Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Carbamoyl coupling | Pd(PPh₃)₄, DMF, 80°C | 62–68 | |
| Cyclization | BF₃·Et₂O, CH₂Cl₂, RT | 55–60 | |
| Esterification | Ethyl chloroformate, Et₃N, THF | 75–80 |
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic protons (δ 6.8–8.1 ppm) and ester carbonyl signals (δ 165–170 ppm). Discrepancies in splitting patterns may arise from rotameric equilibria, requiring variable-temperature NMR .
- X-ray crystallography : Confirms the dihydropyridazine ring conformation and hydrogen-bonding networks (e.g., N–H···O interactions) .
- HPLC-PDA : Purity >95% achieved using C18 columns (MeCN/H₂O gradient, 0.1% TFA) .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposes above 200°C (TGA data), with hazardous byproducts (e.g., CO, NOₓ) under oxidative conditions .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the carbamoyl group .
Advanced Research Questions
Q. How can DFT calculations clarify electronic properties and reactivity trends?
DFT studies (B3LYP/6-31G*) reveal:
- HOMO-LUMO gap : 4.2 eV, indicating moderate electrophilicity for nucleophilic substitutions .
- Charge distribution : Negative charge localized on the oxo group, making it susceptible to electrophilic attacks .
- Mechanistic insights : Transition states for cyclization steps show activation energies of ~25 kcal/mol, aligning with experimental yields .
Q. What strategies resolve contradictions between experimental and computational spectral data?
Q. How can reaction yields be improved using design of experiments (DoE)?
A Plackett-Burman design identified critical factors:
- Catalyst loading (5–10 mol% Pd) and reaction time (12–18 hrs) for coupling steps .
- Solvent polarity (DMF > THF) for cyclization efficiency . Response surface models achieved 15% yield improvement .
Q. What safety protocols mitigate risks during large-scale synthesis?
- PPE : Respirators (NIOSH-approved) and neoprene gloves to prevent dermal exposure .
- Ventilation : Use scrubbers for NOₓ emissions during high-temperature steps .
- Waste disposal : Quench reactive intermediates with NaHCO₃ before aqueous treatment .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
